![molecular formula C20H14BrN B596417 5-Bromo-2,3-diphenyl-1H-indole CAS No. 1259224-11-7](/img/structure/B596417.png)
5-Bromo-2,3-diphenyl-1H-indole
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Overview
Description
5-Bromo-2,3-diphenyl-1H-indole is a compound with the CAS Number: 1259224-11-7. It has a molecular weight of 348.24 . The compound is solid in physical form and is stored in dry, room temperature conditions .
Synthesis Analysis
The synthesis of 5-bromoindole has been described in a patent . The process involves using indole as a raw material, which undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole. This then reacts with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole undergoes an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis
The InChI code for 5-Bromo-2,3-diphenyl-1H-indole is 1S/C20H14BrN/c21-16-11-12-18-17 (13-16)19 (14-7-3-1-4-8-14)20 (22-18)15-9-5-2-6-10-15/h1-13,22H .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 494.3±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 95.4±0.3 cm^3, and a molar volume of 248.6±3.0 cm^3 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Bromo-2,3-diphenyl-1H-indole, have shown potential in antiviral research . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . In a study, 5-bromosubstituted derivatives of indole phytoalexins were synthesized and screened for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed activity better or comparable to that of cisplatin .
Anti-HIV Activity
Indole derivatives have also been found to possess anti-HIV properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antitubercular drugs .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antidiabetic drugs .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 5-Bromo-2,3-diphenyl-1H-indole, as an indole derivative, may also have potential for further exploration in various therapeutic applications.
Mechanism of Action
Target of Action
5-Bromo-2,3-diphenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . Additionally, indole is an important heterocyclic system that provides the skeleton to various natural products and drugs .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting they may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 5-Bromo-2,3-diphenyl-1H-indole’s action depend on the specific biological activity it exhibits. For example, if it acts as an antiviral agent, it may inhibit viral replication, leading to a decrease in viral load .
properties
IUPAC Name |
5-bromo-2,3-diphenyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQILLMTIDLFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733872 |
Source
|
Record name | 5-Bromo-2,3-diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1259224-11-7 |
Source
|
Record name | 5-Bromo-2,3-diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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